molecular formula C19H14ClF2N3OS B11244821 N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-2,6-difluorobenzamide

N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-2,6-difluorobenzamide

Cat. No.: B11244821
M. Wt: 405.8 g/mol
InChI Key: WHROXIPICIOFJW-UHFFFAOYSA-N
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Description

N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-2,6-DIFLUOROBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an imidazo[2,1-b][1,3]thiazole ring, and a difluorobenzamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-2,6-DIFLUOROBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, while the difluorobenzamide moiety is attached through amide bond formation using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-2,6-DIFLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Conversion to amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-2,6-DIFLUOROBENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-2,6-DIFLUOROBENZAMIDE exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into active sites of target proteins, thereby altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[6-(4-BROMOPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-2,6-DIFLUOROBENZAMIDE
  • N-{[6-(4-METHOXYPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-2,6-DIFLUOROBENZAMIDE

Uniqueness

N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-2,6-DIFLUOROBENZAMIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chlorophenyl and difluorobenzamide groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C19H14ClF2N3OS

Molecular Weight

405.8 g/mol

IUPAC Name

N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-2,6-difluorobenzamide

InChI

InChI=1S/C19H14ClF2N3OS/c20-12-6-4-11(5-7-12)17-15(25-8-9-27-19(25)24-17)10-23-18(26)16-13(21)2-1-3-14(16)22/h1-7H,8-10H2,(H,23,26)

InChI Key

WHROXIPICIOFJW-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(N21)CNC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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